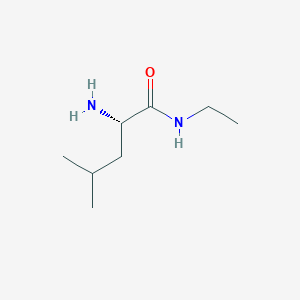

N-etil-L-leucinamida

Descripción general

Descripción

N-ethyl-L-leucinamide is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-ethyl-L-leucinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-L-leucinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Biomédica: Análisis de Aminoácidos Quirales

La N-etil-L-leucinamida se utiliza en la derivatización quiral de aminoácidos para el análisis enantiomérico. Esta aplicación es crucial en la investigación biomédica, particularmente en el estudio de la depresión tardía, donde la separación y cuantificación de los enantiómeros de aminoácidos son significativas para identificar posibles biomarcadores .

Farmacéutica: Diseño de Medicamentos y Orientación de Transportadores

En la industria farmacéutica, modificaciones como la acetilación de aminoácidos, similar a la estructura de la this compound, han demostrado cambiar la absorción de moléculas en las células de un tipo de transportador a otro. Este principio ayuda en el diseño de medicamentos que se dirigen a transportadores específicos, optimizando la administración y eficacia del fármaco .

Síntesis de Péptidos: Síntesis de Péptidos en Fase de Solución

La this compound encuentra su aplicación en la síntesis de péptidos, particularmente en la síntesis en fase de solución. Sus propiedades la hacen adecuada para reacciones que forman los bloques de construcción de proteínas, que son esenciales para diversas funciones biológicas y aplicaciones industriales .

Biotecnología: Sustrato Enzimático y Estudios Estructurales

En la investigación biotecnológica, compuestos como la this compound sirven como sustratos en reacciones enzimáticas. Por ejemplo, se utiliza en la determinación de amoníaco liberado con la reacción de la glutamato deshidrogenasa, que es fundamental para comprender la cinética y la función de la enzima .

Ciencia Ambiental: Funcionalización de Nanopartículas

Si bien no está directamente relacionado con la this compound, los principios de funcionalización de moléculas se pueden aplicar a la ciencia ambiental. Las nanopartículas magnéticas (MNP), por ejemplo, se funcionalizan para mejorar su reactividad y capacidad de remediación ambiental, un concepto que podría extenderse potencialmente a la funcionalización de la this compound para aplicaciones ambientales .

Resolución Química: Actividad Óptica y Ensayo

La actividad óptica de la this compound se aprovecha en la resolución química de los N-acil aminoácidos. Este proceso es fundamental en la producción de sustancias ópticamente puras, lo cual es un paso crítico en la fabricación de diversos productos farmacéuticos y químicos finos .

Mecanismo De Acción

Target of Action

N-ethyl-L-leucinamide primarily targets the monocarboxylate transporter type 1 (MCT1) and organic anion transporters (OAT1 and OAT3) . These transporters are responsible for the uptake of small-molecule drugs into cells .

Mode of Action

The acetylation of leucine, a process that forms N-ethyl-L-leucinamide, switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to MCT1, OAT1, and OAT3 . This switch bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Biochemical Pathways

N-ethyl-L-leucinamide enters metabolic pathways, and its effects are mediated via its metabolic products . The acetylation of leucine, which forms N-ethyl-L-leucinamide, reveals a way for the rational design of drugs to target anion transporters .

Pharmacokinetics

The pharmacokinetic factors may play a major role in the mechanism of action and efficacy of N-ethyl-L-leucinamide as a drug . The enantiomers of N-ethyl-L-leucinamide show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .

Result of Action

The result of N-ethyl-L-leucinamide’s action is the activation of leucine-mediated signaling and metabolic processes inside cells . This is achieved by bypassing LAT1, the rate-limiting step in these processes .

Análisis Bioquímico

Biochemical Properties

N-ethyl-L-leucinamide plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism and protein interactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aminoacyl-tRNA synthetases, which are crucial for protein synthesis. These interactions typically involve the formation of hydrogen bonds and other non-covalent interactions, facilitating the incorporation of N-ethyl-L-leucinamide into growing peptide chains .

Cellular Effects

N-ethyl-L-leucinamide influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, N-ethyl-L-leucinamide can modulate the activity of mTOR (mechanistic target of rapamycin) signaling pathways, which are essential for cell growth and proliferation. Additionally, it can influence the expression of genes involved in amino acid transport and metabolism, thereby impacting overall cellular function .

Molecular Mechanism

The molecular mechanism of N-ethyl-L-leucinamide involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, N-ethyl-L-leucinamide can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in changes in gene expression, further influencing cellular processes .

Propiedades

IUPAC Name |

(2S)-2-amino-N-ethyl-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-4-10-8(11)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAKRYUDLXZGCT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

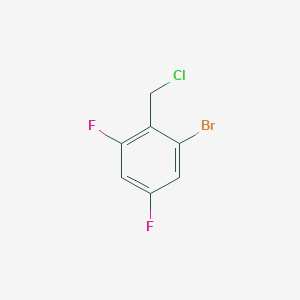

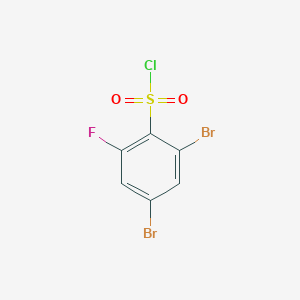

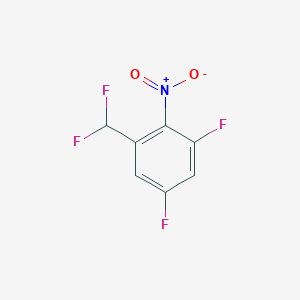

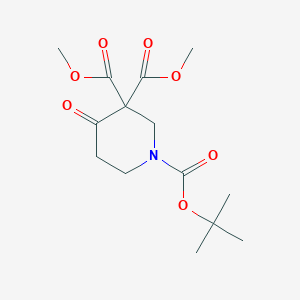

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1450070.png)

![Cis-tert-butyl 3-oxotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1450077.png)

![2-[3-Fluoro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1450079.png)